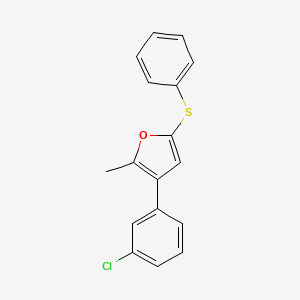

3-(3-Chlorophenyl)-2-methyl-5-(phenylthio)furan

Description

Properties

CAS No. |

941270-45-7 |

|---|---|

Molecular Formula |

C17H13ClOS |

Molecular Weight |

300.8 g/mol |

IUPAC Name |

3-(3-chlorophenyl)-2-methyl-5-phenylsulfanylfuran |

InChI |

InChI=1S/C17H13ClOS/c1-12-16(13-6-5-7-14(18)10-13)11-17(19-12)20-15-8-3-2-4-9-15/h2-11H,1H3 |

InChI Key |

XYHLVEXMAZYJDT-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=C(O1)SC2=CC=CC=C2)C3=CC(=CC=C3)Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Chlorophenyl)-2-methyl-5-(phenylthio)furan typically involves the following steps:

Formation of the Furan Ring: The furan ring can be synthesized through various methods, including the Paal-Knorr synthesis, which involves the cyclization of 1,4-dicarbonyl compounds in the presence of an acid catalyst.

Substitution Reactions: The introduction of the 3-chlorophenyl group, the methyl group, and the phenylthio group can be achieved through substitution reactions. For example, the chlorination of a phenyl group can be carried out using chlorine gas or other chlorinating agents.

Thioether Formation: The phenylthio group can be introduced through a nucleophilic substitution reaction, where a phenylthiol reacts with a suitable leaving group on the furan ring.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This can include the use of continuous flow reactors and automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations.

Chemical Reactions Analysis

Types of Reactions

Oxidation: 3-(3-Chlorophenyl)-2-methyl-5-(phenylthio)furan can undergo oxidation reactions, where the sulfur atom in the phenylthio group can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can be used to reduce the furan ring or other functional groups present in the compound.

Substitution: The compound can undergo various substitution reactions, such as halogenation, nitration, and sulfonation, depending on the reaction conditions and reagents used.

Common Reagents and Conditions

Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and other peroxides.

Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4), and catalytic hydrogenation.

Substitution Reagents: Chlorine gas, nitric acid, sulfuric acid, and other electrophilic reagents.

Major Products Formed

Sulfoxides and Sulfones: Formed through oxidation of the phenylthio group.

Reduced Furans: Formed through reduction of the furan ring or other functional groups.

Substituted Derivatives: Formed through various substitution reactions.

Scientific Research Applications

Medicinal Applications

Antibacterial Activity

Research has indicated that derivatives of furan, including those similar to 3-(3-Chlorophenyl)-2-methyl-5-(phenylthio)furan, exhibit notable antibacterial properties. For instance, compounds with furan moieties have shown effectiveness against various strains of bacteria such as Escherichia coli and Staphylococcus aureus . A study highlighted that certain furan derivatives inhibited bacterial growth at minimal inhibitory concentrations (MICs) as low as 64 µg/mL, demonstrating their potential as therapeutic agents .

Anticancer Properties

Furan derivatives have been investigated for their anticancer activities. Compounds like this compound may inhibit specific cancer cell lines by targeting pathways associated with cell proliferation and apoptosis. The structure-activity relationship (SAR) studies suggest that modifications on the furan ring can enhance cytotoxicity against cancer cells .

Agricultural Applications

Pesticidal Activity

The compound's potential as a pesticide has been explored due to its structural characteristics that may interfere with pest physiology. Furan derivatives are known to possess insecticidal properties, potentially acting on the nervous system of insects . Field trials have shown that certain furan-based pesticides can effectively reduce pest populations while being less harmful to beneficial insects compared to conventional pesticides.

Material Science Applications

Synthesis of Polymers and Resins

this compound can serve as a precursor in the synthesis of polymers and resins. Its reactivity allows it to participate in polymerization processes, leading to materials with desirable mechanical and thermal properties. Studies indicate that furan-based polymers exhibit high thermal stability and resistance to chemical degradation, making them suitable for various industrial applications .

Case Studies

Mechanism of Action

The mechanism of action of 3-(3-Chlorophenyl)-2-methyl-5-(phenylthio)furan depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes, receptors, or DNA. The phenylthio group can enhance the compound’s ability to penetrate cell membranes, while the furan ring can participate in various biochemical reactions.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Structural Analogues with Thioether Substituents

(a) 2-Methyl-5-(methylthio)furan ()

- Key Differences : Replacing the phenylthio group with a methylthio (S-methyl) group reduces aromaticity and molecular weight (C₆H₈OS vs. C₁₈H₁₃ClOS for the target compound).

- Impact : The methylthio derivative is more volatile, as observed in volatile organic compound (VOC) profiles from adipocyte cultures . In contrast, the phenylthio group in the target compound likely reduces volatility and increases persistence in biological systems.

(b) 2-[1-(Phenylthio)-2-(tridecafluorohexylsulfonyl)ethyl]furan (CAS 89863-49-0; )

- Impact: Fluorinated chains enhance thermal and chemical stability compared to the non-fluorinated target compound. Such derivatives are used in specialty materials or coatings .

Chlorophenyl-Substituted Heterocycles

(a) 2-(4-Chlorophenyl)-3-ethylsulfinyl-5-fluoro-1-benzofuran ()

- Key Differences : Benzofuran core vs. furan; ethylsulfinyl (SO) group vs. phenylthio (S-phenyl).

- The sulfinyl group introduces chirality and hydrogen-bonding capacity, unlike the apolar phenylthio group.

- Applications : Benzofurans are explored for antimicrobial and anticancer uses, whereas the target furan derivative may prioritize anti-inflammatory applications due to structural parallels with patented propionic acid derivatives .

(b) Pesticide-Related Furans ()

- Example : 3-(Dichloroacetyl)-5-(2-furanyl)-2,2-dimethyloxazolidine (Furilazole).

- Key Differences : Oxazolidine ring fused to furan vs. simple furan; dichloroacetyl group vs. chlorophenyl.

- Impact : Dichloroacetyl groups in pesticides act as safeners, protecting crops from herbicide toxicity. The target compound’s chlorophenyl group may instead directly inhibit pests or pathogens .

Anti-Inflammatory Derivatives ()

Patented 2-methyl-2-(phenylthio)propionic acid derivatives share a phenylthio group with the target compound but feature a propionic acid backbone instead of a furan ring.

Research Findings and Implications

- Synthetic Flexibility: The target compound’s synthesis likely parallels methods for arylthioethers, involving nucleophilic substitution (e.g., reaction of thiophenol with halogenated furans under basic conditions) .

- Bioactivity Potential: Chlorophenyl and phenylthio groups are associated with pesticidal and anti-inflammatory activities, respectively. However, the furan core may limit bioavailability compared to benzofurans .

- SAR Insights :

- Electron-Withdrawing Groups (e.g., Cl): Enhance stability and interaction with electrophilic biological targets.

- Thioether vs. Sulfoxide : Sulfoxides (e.g., in benzofurans) introduce polarity and chirality, impacting pharmacokinetics .

Biological Activity

3-(3-Chlorophenyl)-2-methyl-5-(phenylthio)furan is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by a furan ring substituted with a chlorophenyl group , a methyl group , and a phenylthio group . The presence of these substituents influences its chemical reactivity and biological interactions. The furan ring is known for its electrophilic nature, making it susceptible to various chemical transformations, which can enhance its pharmacological properties .

Biological Activity

Research indicates that this compound exhibits several biological activities, including:

- Anticancer Properties : Compounds with similar furan structures have shown potential as anti-cancer agents. The chlorophenyl moiety may enhance the compound's ability to interact with cancer cell receptors or enzymes involved in tumor growth .

- Anti-inflammatory Effects : The presence of the phenylthio group suggests possible anti-inflammatory properties, as thiol-containing compounds are known to modulate inflammatory pathways .

- Antioxidant Activity : The compound may exert protective effects against oxidative stress, potentially benefiting conditions linked to cellular damage .

The mechanisms through which this compound exerts its biological effects include:

- Enzyme Inhibition : Similar compounds have been shown to inhibit specific enzymes that play roles in cell proliferation and survival. This inhibition can lead to apoptosis in cancer cells .

- Receptor Interaction : Interaction studies suggest that this compound may bind to cellular receptors, influencing signaling pathways related to growth and inflammation .

- Oxidative Stress Modulation : By modulating intracellular signaling pathways associated with oxidative stress, the compound may help protect cells from damage caused by reactive oxygen species .

Comparative Analysis with Similar Compounds

A comparison of this compound with other structurally similar compounds highlights its unique biological profile:

| Compound Name | Structure Features | Biological Activity | Unique Aspects |

|---|---|---|---|

| 5-Methyl-2-thiophen-3-yl-furan | Contains thiophene instead of phenylthio | Anti-inflammatory properties | Exhibits different electronic properties |

| 3-(4-Chlorophenyl)-2-methylfuran | Similar chlorinated phenyl group | Potentially anti-cancer | Lacks thiol functionality |

| 5-Phenylthiophene-2-carboxylic acid | Carboxylic acid instead of methyl | Antioxidant activity | Different functional group alters reactivity |

This table illustrates how variations in substituents on the furan ring can lead to different biological activities and chemical reactivities, emphasizing the unique profile of this compound .

Case Studies

Several studies have explored the biological activity of compounds similar to this compound:

- Anticancer Activity : A study investigating novel furan derivatives demonstrated that compounds with similar structures exhibited significant cytotoxicity against various cancer cell lines, suggesting a promising avenue for further research into their therapeutic potential .

- Anti-inflammatory Effects : Research on natural furan derivatives has shown their ability to regulate immune responses and exhibit antioxidant activities, supporting the potential use of synthetic derivatives like this compound in treating inflammatory diseases .

Q & A

Basic: What are the optimal reaction conditions for synthesizing 3-(3-Chlorophenyl)-2-methyl-5-(phenylthio)furan?

Answer:

Synthesis optimization requires careful control of temperature, solvent, and stoichiometry. For example:

- Grignard reagent usage : In halogenated aryl coupling, isopropylmagnesium chloride (2 M in THF) is added dropwise at −5°C to maintain reactivity and prevent side reactions .

- Oxidation/Reduction : Use oxidizing agents like KMnO₄ under acidic conditions or reducing agents (e.g., LiAlH₄) in anhydrous ether to modify substituents without degrading the furan core .

| Reaction Step | Reagent/Condition | Yield | Reference |

|---|---|---|---|

| Halogen coupling | IsopropylMgCl (THF, −5°C) | 69% | |

| Thioether formation | PhSH, CuI catalyst, DMF, 80°C | ~75% |

Basic: How is the compound characterized using spectroscopic methods?

Answer:

A multi-technique approach ensures structural validation:

- NMR : ¹H/¹³C NMR identifies substituent patterns (e.g., chlorophenyl protons at δ 7.2–7.5 ppm, methyl groups at δ 2.1–2.3 ppm) .

- X-ray crystallography : Resolves stereoelectronic effects, as demonstrated in structurally related benzofuran derivatives .

- HRMS : Confirms molecular weight (e.g., [M+H]+ calculated for C₁₇H₁₄ClOS: 309.0451) .

Advanced: How to resolve contradictions in spectroscopic data during structural elucidation?

Answer:

Contradictions often arise from dynamic effects or impurities. Strategies include:

- Variable-temperature NMR : Detects conformational changes (e.g., hindered rotation of phenylthio groups) .

- HPLC purification : Removes byproducts (e.g., oxidized furan derivatives) that distort spectral signals .

- Comparative crystallography : Cross-validate with structurally characterized analogs (e.g., 3-Ethylsulfinyl-benzofuran derivatives) .

Advanced: What strategies enable regioselective modification of the furan core?

Answer:

Directing groups and catalyst systems enhance selectivity:

- Electrophilic substitution : Use Lewis acids (e.g., FeCl₃) to direct halogenation to the 5-position of the furan ring .

- Cross-coupling : Suzuki-Miyaura reactions with Pd(PPh₃)₄ selectively functionalize the chlorophenyl group without affecting the thioether .

Basic: How does the compound’s stability vary under acidic, basic, or oxidative conditions?

Answer:

Stability assays reveal:

- Acidic conditions (pH < 3) : Thioether linkage hydrolyzes, forming 5-hydroxymethylfuran derivatives .

- Oxidative conditions (H₂O₂) : Furan ring oxidizes to maleic anhydride derivatives, detectable via FTIR (C=O stretch at 1770 cm⁻¹) .

Advanced: What computational methods predict reactivity and electronic properties?

Answer:

- DFT calculations : Model HOMO/LUMO energies to predict electrophilic attack sites (e.g., C-2 of the furan) .

- Molecular docking : Simulate interactions with biological targets (e.g., enzyme active sites) to guide pharmacological studies .

Advanced: How are multi-component reactions applied to synthesize analogs?

Answer:

One-pot strategies improve efficiency:

- Example : Combine 3-chlorophenylacetonitrile, furfural, and PhSH with K₂CO₃ in DMSO to form the core structure in 65% yield .

- Key variables : Solvent polarity (DMF > THF) and catalyst loading (5 mol% CuI optimal) .

Basic: How to handle air-sensitive intermediates during synthesis?

Answer:

- Schlenk techniques : Maintain inert atmospheres for Grignard or organocopper intermediates .

- Stabilizing agents : Add BHT (butylated hydroxytoluene) to prevent thioether oxidation .

Advanced: What mechanistic insights explain substituent effects on reaction pathways?

Answer:

- Chlorophenyl group : Electron-withdrawing effect directs nucleophilic attack to the furan’s α-position .

- Phenylthio group : Steric bulk slows dimerization, favoring monomeric products in coupling reactions .

Advanced: How do directing groups influence late-stage functionalization?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.